molecular formula C9H8F5NO B1406031 4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine CAS No. 1242458-44-1

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine

Cat. No.: B1406031
CAS No.: 1242458-44-1
M. Wt: 241.16 g/mol
InChI Key: UIJQNKYVWPNNBW-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for multiply-substituted benzene derivatives. The parent structure consists of an aniline backbone (phenylamine) with two fluorinated substituents positioned at the 2- and 4- positions relative to the amino group. The complete systematic name "4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine" indicates the presence of a 2,2-difluoroethoxy group (-OCH₂CF₂H) at the para position and a trifluoromethyl group (-CF₃) at the ortho position relative to the amino functionality.

Alternative chemical designations include the descriptor "4-(2,2-Difluoroethoxy)-2-trifluoromethylaniline," where aniline serves as the equivalent systematic term for phenylamine. Related structural isomers documented in chemical databases include 4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)aniline, which represents a positional isomer with the trifluoromethyl group relocated to the meta position. Additional analogous compounds encompass 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline and 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline, demonstrating the diverse substitution patterns possible within this chemical class.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO/c10-8(11)4-16-5-1-2-7(15)6(3-5)9(12,13)14/h1-3,8H,4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJQNKYVWPNNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted phenylamines, nitro compounds, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoroethoxy and trifluoromethyl groups enhances its ability to form hydrogen bonds and interact with hydrophobic pockets within proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other fluorinated phenylamines with variations in substituent type and position:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine C₉H₈F₅NO 261.16 2-CF₃, 4-OCH₂CF₂
2-[4-(Trifluoromethyl)phenyl]ethylamine C₉H₁₀F₃N 189.18 4-CF₃, ethylamine side chain
2-[4-(Difluoromethoxy)phenyl]ethylamine C₉H₁₁F₂NO 187.19 4-OCHF₂, ethylamine side chain
2-[4-(Trifluoromethoxy)phenyl]ethylamine C₉H₁₀F₃NO 205.18 4-OCF₃, ethylamine side chain
(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride C₉H₈ClF₆N 279.61 Chiral CF₃-phenyl, ethylamine salt

Key Observations :

  • Steric and Polarity Differences : The 2,2-difluoroethoxy group (-OCH₂CF₂) introduces greater steric bulk and polarity compared to smaller substituents like -OCH₃ or -OCF₃, which may influence solubility and reactivity in synthesis .

Physicochemical and Analytical Properties

  • Solubility: Fluorinated groups increase lipophilicity. The target compound is likely less water-soluble than non-fluorinated analogues but more soluble than fully nonpolar derivatives.
  • Spectroscopic Data : While direct LCMS/HPLC data are unavailable for the target compound, analogues like those in EP 4 374 877 A2 exhibit m/z values >850 and retention times <2 minutes under acidic conditions, suggesting similar elution profiles for fluorinated amines .

Biological Activity

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and a difluoroethoxy substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8F5N\text{C}_9\text{H}_8\text{F}_5\text{N}

This structure includes a phenyl ring with two significant substituents: a difluoroethoxy group and a trifluoromethyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve binding affinity to biological targets. The difluoroethoxy group may facilitate hydrogen bonding and electrostatic interactions, further stabilizing the compound's binding to its targets.

Antagonistic Properties

Recent studies have indicated that this compound exhibits antagonistic activity against specific neurotransmitter receptors. For example, it has been shown to act as an antagonist of the 5-HT6 receptor, which is implicated in various neurological disorders such as depression and schizophrenia .

In Vitro Studies

In vitro assays demonstrate that this compound can modulate neurotransmitter release and receptor activity. In experiments involving rat cortical neurons, it was observed that the compound inhibited serotonin-induced currents, suggesting a potential role in modulating serotonergic signaling pathways .

Case Studies

  • Neuropharmacological Effects : In a study assessing the effects on anxiety-like behaviors in rodent models, administration of this compound resulted in reduced anxiety responses compared to control groups. This finding supports the hypothesis that the compound may have anxiolytic properties mediated through serotonergic pathways .
  • Cognitive Enhancement : Another investigation focused on cognitive performance in mice treated with the compound showed improvements in memory tasks. These effects were correlated with alterations in neurotransmitter levels, particularly serotonin and norepinephrine .

Comparative Analysis

To provide further insights into the biological activity of this compound, a comparison with similar compounds is presented in Table 1:

Compound NameStructureEC50 (μM)Biological Activity
This compoundStructure7.48 ± 1.58Antagonist of 5-HT6 receptor
Compound AStructure10.0 ± 1.0Weak antagonist
Compound BStructure5.0 ± 0.5Moderate antagonist

Q & A

Q. What are the recommended synthetic routes for introducing the 2,2-difluoroethoxy group into aromatic amines like 4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine?

The 2,2-difluoroethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, in structurally similar compounds (e.g., penoxsulam herbicides), the difluoroethoxy moiety is added by reacting a fluorinated alcohol (e.g., 2,2-difluoroethanol) with a halogenated aromatic precursor under basic conditions . Key steps include:

  • Precursor activation : Use of a halogen (e.g., Cl, Br) at the target position on the aromatic ring.
  • Reaction optimization : Employ polar aprotic solvents (e.g., DMF, DMSO) and bases like K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the stability of this compound be assessed under experimental storage conditions?

Stability studies should evaluate:

  • Hydrolytic stability : Expose the compound to aqueous buffers (pH 4–9) at 25–40°C and monitor degradation via HPLC or LC-MS over 7–14 days .
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Store samples under UV/visible light and compare degradation rates with dark controls .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for fluorinated aromatic amines like this compound?

Contradictions often arise from:

  • Fluorine coupling effects : Use ¹⁹F NMR to resolve splitting patterns caused by adjacent fluorines. For example, the trifluoromethyl group (-CF₃) shows a distinct triplet in ¹⁹F NMR due to coupling with adjacent fluorines .
  • Conformational isomerism : Variable-temperature NMR can identify dynamic processes (e.g., rotation around the C-O bond in the difluoroethoxy group).
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural assignments, as demonstrated for related fluorinated aryl ethers .

Q. How can computational methods predict the reactivity of the trifluoromethyl group in catalytic transformations involving this compound?

Density functional theory (DFT) calculations are critical:

  • Electrophilicity analysis : Calculate Fukui indices to identify reactive sites on the trifluoromethylphenylamine core.
  • Transition-state modeling : Simulate pathways for reactions like C-F bond activation or cross-couplings. For instance, studies on similar trifluoromethylated aromatics reveal that electron-deficient catalysts (e.g., Pd with electron-withdrawing ligands) enhance reactivity .
  • Solvent effects : Include implicit solvent models (e.g., SMD) to account for solvation in reaction barriers.

Q. What experimental designs mitigate batch-to-batch variability in synthesizing fluorinated intermediates for this compound?

Robust protocols require:

  • Stoichiometric control : Precisely regulate the molar ratio of fluorinated reagents (e.g., 2,2-difluoroethanol) to avoid side reactions.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Quality checks : Implement orthogonal analytical methods (e.g., GC-MS for volatile byproducts, elemental analysis for C/F ratios) .

Methodological Notes

  • Spectral reference data : Cross-validate NMR (¹H, ¹³C, ¹⁹F) and IR spectra with fluorinated analogs in public databases (e.g., PubChem, Reaxys) .
  • Safety protocols : Follow guidelines for handling fluorinated compounds, including fume hood use and PFAS contamination prevention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine
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4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine

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